4-Bromo-2,3-Dihydroxybenzaldehyde
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Overview
Description
4-Bromo-2,3-Dihydroxybenzaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a derivative of bromobenzaldehyde .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with Oxone and acetonitrile, followed by the addition of potassium 2-iodo-5-methylbenzenesulfonate and 4-bromobenzyl alcohol . The mixture is then heated and stirred vigorously. After cooling, the resulting suspension is filtered and the solids are collected .Molecular Structure Analysis
The molecular formula of this compound is C7H5BrO3 . The InChI code is 1S/C7H5BrO3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-3,10-11H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 217.02 . The compound should be stored in a refrigerator .Scientific Research Applications
Facilitating Palladium-Catalyzed Synthesis
4-Bromo-2,3-Dihydroxybenzaldehyde plays a crucial role in the palladium-catalyzed synthesis of various organic compounds. For instance, its related compound, 2-bromobenzaldehydes, reacts with arylhydrazines to afford 1-aryl-1H-indazoles in the presence of a palladium catalyst, showcasing its utility in the construction of heterocyclic compounds which are pivotal in pharmaceutical research and development (Cho et al., 2004).
Advancement in Synthetic Applications
Over the past decade, 2-bromobenzaldehydes and related substrates have seen significant advancements in their synthetic applications under palladium-catalyzed conditions. This highlights the compound's importance in the synthesis of biologically active molecules, leading to potential developments in medicinal chemistry (Ghosh & Ray, 2017).
Role in Bromophenol Synthesis
This compound and its derivatives have been identified in marine algae, such as the red alga Polysiphonia urceolata, which are known for their potent DPPH radical scavenging activity. This demonstrates the compound's role in natural product chemistry and its potential for developing antioxidant agents (Li et al., 2008).
Electrochemical Applications
Dihydroxybenzaldehydes, including this compound, can be oxidatively electrodeposited onto glassy carbon electrodes. This process is crucial for creating films that exhibit catalytic activity in the electrooxidation of NADH, suggesting applications in biosensor design for monitoring dehydrogenase enzymatic activities (Pariente et al., 1996).
Inhibitory Effects on Inflammatory Responses
Research on bromophenol compounds, similar to this compound, isolated from red algae shows significant anti-inflammatory properties. These compounds suppress inflammatory responses in atopic dermatitis models and murine macrophages, highlighting their potential therapeutic applications for allergic inflammation conditions (Kang et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2,3-Dihydroxybenzaldehyde are the Wnt/β-Catenin and Autophagy pathways, as well as the TGF-β pathway . These pathways play crucial roles in various biological processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound: interacts with its targets by modulating their activities. It activates the Wnt/β-Catenin and Autophagy pathways through the phosphorylation of GSG3β and β-catenin . It also increases the levels of autophagic vacuoles and autophagy regulatory proteins Atg7, Atg5, Atg16L, and LC3B . Furthermore, it inhibits the TGF-β pathway, which promotes the transition to the catagen phase .
Biochemical Pathways
The activation of the Wnt/β-Catenin and Autophagy pathways by This compound leads to increased cell proliferation and differentiation . The inhibition of the TGF-β pathway prevents the transition to the catagen phase, promoting hair growth .
Pharmacokinetics
The ADME properties of This compound Given its solubility in methanol , it is likely that it can be absorbed and distributed in the body
Result of Action
The molecular and cellular effects of This compound ’s action include increased cell proliferation and differentiation, as well as promotion of hair growth . These effects are a result of its interaction with the Wnt/β-Catenin, Autophagy, and TGF-β pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, hyperglycemia can trigger metabolic and inflammatory responses, leading to vascular inflammation and consequently inducing microvascular and/or macrovascular diabetic complications . In such an environment, This compound has been found to have anti-inflammatory and anti-diabetes effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions due to the presence of its functional groups . The bromine atom can act as a good leaving group in nucleophilic substitution reactions, while the hydroxyl groups can participate in hydrogen bonding and other polar interactions .
Cellular Effects
The cellular effects of 4-Bromo-2,3-Dihydroxybenzaldehyde are not well-documented. Related compounds have been shown to have various effects on cells. For example, 5-Bromo-3,4-dihydroxybenzaldehyde has been reported to promote hair growth by activating Wnt/β-Catenin and autophagy pathways and inhibiting the TGF-β pathway in dermal papilla cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is likely that the compound exerts its effects at the molecular level through interactions with various biomolecules. For instance, the bromine atom in the compound could potentially interact with biomolecules through halogen bonding .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions and can be stored in a refrigerator .
Metabolic Pathways
It is known that the compound can be synthesized from 3-bromophenol in a one-step reaction .
Transport and Distribution
It is soluble in methanol, which suggests that it could potentially be transported and distributed in biological systems .
Properties
IUPAC Name |
4-bromo-2,3-dihydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-3,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCUKGXCILNDRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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